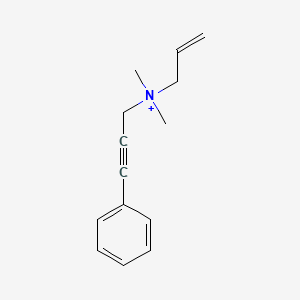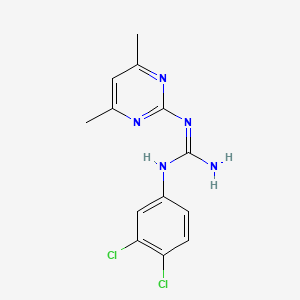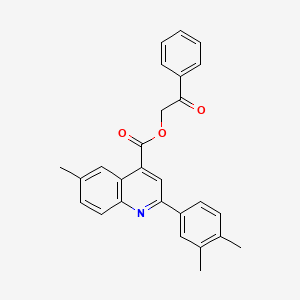
N,N-dimethyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of both phenylpropynyl and propenyl groups attached to a dimethylazanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM typically involves the alkylation of dimethylamine with 3-phenylprop-2-yn-1-yl bromide and prop-2-en-1-yl bromide. The reaction is carried out in an anhydrous solvent such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, nucleophiles, anhydrous solvents, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: New quaternary ammonium compounds.
Scientific Research Applications
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function . The molecular targets include membrane lipids and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM: Unique due to the presence of both phenylpropynyl and propenyl groups.
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)AZANIUM: Lacks the propenyl group, leading to different chemical and biological properties.
DIMETHYL(PROP-2-EN-1-YL)AZANIUM: Lacks the phenylpropynyl group, resulting in reduced antimicrobial activity.
Uniqueness
DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18N+ |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
dimethyl-(3-phenylprop-2-ynyl)-prop-2-enylazanium |
InChI |
InChI=1S/C14H18N/c1-4-12-15(2,3)13-8-11-14-9-6-5-7-10-14/h4-7,9-10H,1,12-13H2,2-3H3/q+1 |
InChI Key |
ZESAOAIKQFAOEO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC=C)CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)

![5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
![ethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11621806.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
